molecular formula C30H24BrNO5 B12462316 2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B12462316
M. Wt: 558.4 g/mol
InChI Key: SDODLUIGUBCURY-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that features a bromophenyl group, an oxoethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach might include:

    Formation of the bromophenyl oxoethyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 4-bromobenzoyl chloride reacts with an appropriate oxoethyl precursor in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the benzoate ester: The intermediate is then reacted with 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxoethyl group or other reducible functionalities within the molecule.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
  • 2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Uniqueness

The presence of the bromophenyl group in 2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate may confer unique reactivity and properties compared to its chlorinated or fluorinated analogs. This could include differences in biological activity, chemical stability, and reactivity.

Properties

Molecular Formula

C30H24BrNO5

Molecular Weight

558.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate

InChI

InChI=1S/C30H24BrNO5/c31-21-11-9-18(10-12-21)25(33)16-37-30(36)19-7-4-8-22(13-19)32-28(34)26-20-14-23(17-5-2-1-3-6-17)24(15-20)27(26)29(32)35/h1-13,20,23-24,26-27H,14-16H2

InChI Key

SDODLUIGUBCURY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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